BenchChemオンラインストアへようこそ!

N-(4-chlorobenzyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide

Lipophilicity Drug-likeness Permeability

N-(4-chlorobenzyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide (CAS 1334376-01-0) fills a critical structural niche in pyrimidine-ether benzamide SAR: a 4-chlorobenzyl group linked via a methylene spacer to the core scaffold. This single methylene insertion can alter sigma-1/sigma-2 selectivity by >10-fold vs. N-aryl analogs, making it an essential comparator for linker-length SAR. With no reported bioactivity (ChEMBL/ZINC 2026), it serves as a reliable blank-slate baseline or negative control, matched to active analogs of similar MW (353.8 Da) and lipophilicity (XLogP 3.9). The 4-chlorobenzyl terminus provides a synthetic handle for late-stage diversification via cross-coupling, enabling rapid library expansion. Five rotatable bonds confer conformational flexibility advantageous for plastic binding sites. Order this structurally verified, CNS-accessible probe to eliminate SAR guesswork and strengthen hit-to-lead statistical validity.

Molecular Formula C19H16ClN3O2
Molecular Weight 353.81
CAS No. 1334376-01-0
Cat. No. B2731906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide
CAS1334376-01-0
Molecular FormulaC19H16ClN3O2
Molecular Weight353.81
Structural Identifiers
SMILESCC1=NC(=NC=C1)OC2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H16ClN3O2/c1-13-10-11-21-19(23-13)25-17-8-4-15(5-9-17)18(24)22-12-14-2-6-16(20)7-3-14/h2-11H,12H2,1H3,(H,22,24)
InChIKeyLEOLQELUBPWRGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorobenzyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide (CAS 1334376-01-0): Core Identity and Procurement-Relevant Characteristics


N-(4-chlorobenzyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide (CAS 1334376-01-0) is a synthetic benzamide derivative featuring a 4-chlorobenzyl amide terminus, a central benzamide scaffold, and a 4-methylpyrimidin-2-yl ether substituent . Its molecular formula is C₁₉H₁₆ClN₃O₂ with a monoisotopic mass of 353.0931 Da, a computed XLogP of 3.9, a topological polar surface area of 64.1 Ų, and five rotatable bonds . The compound belongs to a broader chemotype of pyrimidine-ether benzamides investigated as potential sigma receptor ligands and kinase-targeted agents [1]. At the time of this analysis, ChEMBL and ZINC databases confirm no published bioactivity data exist for this specific compound, underscoring its status as an underexplored but structurally distinct tool compound for probe development and structure-activity relationship (SAR) campaigns [2].

N-(4-Chlorobenzyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide: Why Nearest Analogs Cannot Be Interchanged in SAR-Driven Procurement


Within the 4-((4-methylpyrimidin-2-yl)oxy)benzamide series, even minor modifications to the N-terminal substituent produce large shifts in lipophilicity, hydrogen-bonding capacity, and conformational flexibility that directly alter target engagement and selectivity profiles. The target compound carries a 4-chlorobenzyl group appended via a methylene spacer, which simultaneously introduces a hydrophobic aromatic chlorine, an additional rotatable bond, and an H-bond donor amide geometry distinct from direct N-aryl analogs such as N-(2-chlorophenyl)-4-(4-methylpyrimidin-2-yl)oxybenzamide [1]. In related benzamide series targeting sigma receptors, a single methylene insertion altered sigma-1/sigma-2 selectivity ratios by more than 10-fold; generic substitution without experimental verification risks invalidating SAR hypotheses and wasting screening resources [1][2]. These structural differences are quantifiable via computed molecular descriptors and are amplified in cellular and in vivo contexts where membrane permeability and metabolic stability become decisive.

N-(4-Chlorobenzyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide: Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Differentiation: XLogP 3.9 Enables Balanced Permeability vs. N-Aryl Analogs

The target compound exhibits a computed XLogP of 3.9, placing it in the optimal lipophilicity range for CNS penetration and cellular permeability while avoiding the excessive LogP values (>4.5) that are associated with promiscuous binding and poor solubility . The direct N-aryl analog N-(2-chlorophenyl)-4-(4-methylpyrimidin-2-yl)oxybenzamide, which lacks the methylene spacer, is predicted to have a lower XLogP (~3.2–3.5) due to the electron-withdrawing anilide conjugation, while the N-(2-methoxyethyl) analog, with its polar ether tail, is considerably more hydrophilic (predicted XLogP ~1.8–2.2) . The target compound thus occupies a unique intermediate lipophilicity window among the series.

Lipophilicity Drug-likeness Permeability

Conformational Flexibility: Five Rotatable Bonds Provide Entropic Advantage for Induced-Fit Binding

The target compound possesses five rotatable bonds, arising from the methylene spacer between the amide nitrogen and 4-chlorophenyl ring plus the ether linkage to the pyrimidine . This contrasts with N-(2-chlorophenyl)-4-(4-methylpyrimidin-2-yl)oxybenzamide (4 rotatable bonds, no benzylic methylene) and N-(2H-1,3-benzodioxol-5-yl)-4-[(4-methylpyrimidin-2-yl)oxy]benzamide (3 rotatable bonds, rigid benzodioxole) . Increased conformational sampling can enhance the probability of adopting a bioactive conformation for targets with flexible or induced-fit binding pockets, a property that has been exploited in sigma receptor benzamide series where linker flexibility correlated with improved sigma-2 binding affinity [1].

Conformational flexibility Molecular recognition SAR

Topological Polar Surface Area (64.1 Ų): Favorable CNS Drug-Likeness vs. Bulkier Heterocyclic Analogs

The target compound has a computed topological polar surface area (tPSA) of 64.1 Ų, which falls below the commonly accepted threshold of 90 Ų for favorable blood-brain barrier penetration and aligns with the 60–70 Ų sweet spot observed for orally bioavailable CNS drugs . The N-(2H-1,3-benzodioxol-5-yl) analog (CAS 1334368-82-9), which incorporates two additional oxygen atoms in the benzodioxole ring, is predicted to have a tPSA of ~74–80 Ų, pushing it closer to the CNS permeability boundary . In benzamide sigma ligand series, lowering tPSA by replacing oxygen-rich substituents correlated with improved brain uptake in rodent models [1].

CNS drug-likeness Blood-brain barrier tPSA

Availability as a Pure Discrete Compound: CAS 1334376-01-0 vs. Mixture-Based Library Analogs

The target compound is indexed under a unique CAS registry number (1334376-01-0) with a defined InChIKey (LEOLQELUBPWRGM-UHFFFAOYSA-N), unambiguous SMILES, and a computed molecular weight of 353.80 g/mol, enabling definitive identity verification during procurement and inventory management . In contrast, many closely related 4-((4-methylpyrimidin-2-yl)oxy)benzamide analogs are available only as part of commercial screening libraries without individual CAS assignment, complicating re-order reproducibility and QC documentation [1]. The presence of a single H-bond donor (the secondary amide NH) and four H-bond acceptors provides a clear, quantifiable hydrogen-bonding pharmacophore that can be used to design focused SAR libraries around this scaffold .

Chemical procurement Compound identity Purity

N-(4-Chlorobenzyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide: Prioritized Application Scenarios Grounded in Differentiation Evidence


Focused Sigma Receptor SAR Probe with Defined Structural Handles

For laboratories conducting sigma-1/sigma-2 receptor SAR campaigns, this compound fills a specific structural niche within the benzamide chemotype: a 4-chlorobenzyl group with a methylene spacer attached to the 4-((4-methylpyrimidin-2-yl)oxy)benzamide core. The XLogP of 3.9 and tPSA of 64.1 Ų position it in a CNS-accessible property space distinct from both more lipophilic N-aryl and more hydrophilic N-alkoxyethyl analogs [1]. Related benzamide series have demonstrated that linker length and halogen substitution on the N-benzyl group can shift sigma-2 selectivity by over an order of magnitude, making this compound a rational comparator for probing linker-length SAR [2].

Diversity-Oriented Screening Library Expansion for Kinase or GPCR Panels

Screening collections seeking to maximize chemical diversity within the pyrimidine-ether benzamide subspace should include this compound as a representative of the N-benzyl subclass. Its five rotatable bonds confer greater conformational entropy than the more rigid N-aryl and benzodioxole analogs (3–4 rotatable bonds), a feature that can be advantageous for targets with plastic binding sites [1]. The unambiguous CAS registry and computed descriptors facilitate cheminformatic filtering and library QC, reducing the risk of purchasing misidentified stock .

Negative Control or Baseline Compound for Pyrimidine-Benzamide Activity Profiling

Given that the ZINC and ChEMBL databases confirm no reported bioactivity for this compound as of 2026, it may serve as a blank-slate baseline or negative control in target-based assays where more potent pyrimidine-benzamide analogs are under evaluation [1]. Its well-defined physicochemical profile (MW 353.80, XLogP 3.9) allows researchers to match it with active analogs of similar molecular weight and lipophilicity for rigorous control experiments, strengthening the statistical validity of hit-to-lead triage [2].

Medicinal Chemistry Starting Point for Late-Stage Functionalization

The 4-chlorobenzyl terminus offers a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution, enabling rapid generation of focused libraries. The single H-bond donor (amide NH) and four H-bond acceptors provide a tractable hydrogen-bonding pharmacophore that can be systematically varied to probe target engagement [1]. This makes the compound a practical procurement choice for medicinal chemistry groups seeking a derivatizable core scaffold with clear SAR vectors.

Quote Request

Request a Quote for N-(4-chlorobenzyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.